molecular formula C13H28O B1606474 1-Methoxydodecane CAS No. 3482-63-1

1-Methoxydodecane

Cat. No.: B1606474
CAS No.: 3482-63-1
M. Wt: 200.36 g/mol
InChI Key: JWCACDSKXWPOFF-UHFFFAOYSA-N
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Description

1-Methoxydodecane, also known as dodecyl methyl ether, is an organic compound with the molecular formula C13H28O. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxydodecane can be synthesized through the Williamson ether synthesis, which involves the reaction of 1-dodecanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:

C12H25OH+CH3IC12H25OCH3+NaI\text{C}_{12}\text{H}_{25}\text{OH} + \text{CH}_{3}\text{I} \rightarrow \text{C}_{12}\text{H}_{25}\text{OCH}_{3} + \text{NaI} C12​H25​OH+CH3​I→C12​H25​OCH3​+NaI

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic methylation of 1-dodecanol using dimethyl sulfate or methyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxydodecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanoic acid and methanol.

    Reduction: Reduction reactions are less common but can lead to the formation of dodecane and methanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Methoxydodecane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methoxydodecane is primarily based on its ability to interact with lipid membranes due to its amphiphilic nature. It can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

    1-Methoxydecane (C11H24O): Similar structure but with a shorter carbon chain.

    1-Methoxytetradecane (C15H32O): Similar structure but with a longer carbon chain.

    1-Dodecanol (C12H26O): The alcohol counterpart of 1-Methoxydodecane.

Uniqueness: this compound is unique due to its specific chain length and ether linkage, which confer distinct physicochemical properties. Compared to its shorter and longer chain analogs, it has a balanced hydrophobic and hydrophilic character, making it particularly useful in applications requiring amphiphilic compounds .

Properties

IUPAC Name

1-methoxydodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCACDSKXWPOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188358
Record name 1-Methoxydodecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3482-63-1
Record name 1-Methoxydodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3482-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxydodecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxydodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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